molecular formula C12H11NO3S B078410 Ethyl 2,3-dihydro-2-oxo-4-phenyl-5-thiazolecarboxylate CAS No. 13950-67-9

Ethyl 2,3-dihydro-2-oxo-4-phenyl-5-thiazolecarboxylate

Cat. No. B078410
CAS RN: 13950-67-9
M. Wt: 249.29 g/mol
InChI Key: KUVOQWRTXPCJOZ-UHFFFAOYSA-N
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Description

Ethyl 2,3-dihydro-2-oxo-4-phenyl-5-thiazolecarboxylate is a chemical compound with potential applications in scientific research.

Mechanism Of Action

The mechanism of action of ethyl 2,3-dihydro-2-oxo-4-phenyl-5-thiazolecarboxylate is not well understood. However, it is believed to work by disrupting the cell membrane of bacteria and fungi, leading to their death.

Biochemical And Physiological Effects

Ethyl 2,3-dihydro-2-oxo-4-phenyl-5-thiazolecarboxylate has been shown to have a number of biochemical and physiological effects. In addition to its antibacterial and antifungal properties, it has also been shown to have antioxidant and anti-inflammatory properties. It may also have neuroprotective effects, and could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

One advantage of using ethyl 2,3-dihydro-2-oxo-4-phenyl-5-thiazolecarboxylate in lab experiments is its potential as a new drug candidate. It may also be useful in the study of bacterial and fungal cell membranes. However, its limitations include the need for further research to fully understand its mechanism of action, and the potential for toxicity at high doses.

Future Directions

There are many potential future directions for research involving ethyl 2,3-dihydro-2-oxo-4-phenyl-5-thiazolecarboxylate. One area of interest is in the development of new drugs and therapies based on this compound. It may also be useful in the study of bacterial and fungal cell membranes, and in the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanism of action, and to determine its potential toxicity at high doses.
In conclusion, ethyl 2,3-dihydro-2-oxo-4-phenyl-5-thiazolecarboxylate is a promising compound with potential applications in scientific research. Its antibacterial, antifungal, antioxidant, anti-inflammatory, and neuroprotective properties make it a versatile compound with many potential uses. Further research is needed to fully understand its mechanism of action and to determine its potential toxicity at high doses.

Scientific Research Applications

Ethyl 2,3-dihydro-2-oxo-4-phenyl-5-thiazolecarboxylate has potential applications in scientific research. One area of interest is in the development of new drugs and therapies. This compound has been shown to have antibacterial and antifungal properties, and may be useful in the treatment of infectious diseases.

properties

CAS RN

13950-67-9

Product Name

Ethyl 2,3-dihydro-2-oxo-4-phenyl-5-thiazolecarboxylate

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

ethyl 2-oxo-4-phenyl-3H-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C12H11NO3S/c1-2-16-11(14)10-9(13-12(15)17-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,13,15)

InChI Key

KUVOQWRTXPCJOZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=O)S1)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1=C(NC(=O)S1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 20.0 g (0.105 mole) of ethyl β-amino-cinnamate in 40 ml. of chlorobenzene under ice cooling was added a solution of 11.6 g (0.112 mole) of chorocarbonylsulfenyl chloride in 10 ml. of chlorobenzene. The reaction mixture was heated at 110° C. for 2 hours, cooled to triturated with petroleum ether. The precipitate was heated with hot benzene, cooled and filtered to give 14.4 g (55%) of ethyl 2,3-dihydro-2-oxo-4-phenyl-5-thiazolecarboxylate as yellow needles. A mixture of 3.0 g (0.012 mole) of ethyl 2,3-dihydro-2-oxo-4-phenyl-5-thiazolecarboxylate and 14 ml. of phosphorus oxychloride was held at reflux for 24 hours and cooled. The reaction mixture was poured into ice water. The solid precipitate was extracted into ether. The ether solution was dried and concentrated under reduced pressure. The residue was recrystallized from hexane to give 2.2 g (68%) of ethyl 2-chloro-4-phenyl-5-thiazolecarboxylate, m.p. 56°-57° C.
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20 g
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11.6 g
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